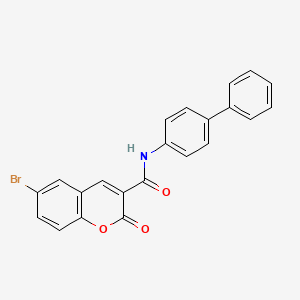
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide, also known as BRP-7, is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Scientific Research Applications
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which makes it a promising candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of MMP-9 and COX-2, as mentioned earlier. In vivo studies have shown that this compound has anti-inflammatory and anti-oxidant effects, which makes it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a relatively safe compound to work with. Additionally, this compound has been found to have good solubility in water and organic solvents, which makes it easy to work with in various experimental conditions. However, one limitation of using this compound is that it is a relatively new compound, and its full potential has not been fully explored yet. Further research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for the study of N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research is needed to understand its mechanism of action and potential use in the treatment of inflammatory diseases. Furthermore, it would be interesting to explore the potential use of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Overall, this compound is a promising compound that has the potential to be used in various areas of scientific research.
Synthesis Methods
N-4-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step synthesis method, which involves the reaction of 2-hydroxybenzaldehyde with 4-biphenylboronic acid in the presence of a palladium catalyst to form a biphenyl-substituted chromene intermediate. The intermediate is then reacted with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid to form this compound.
properties
IUPAC Name |
6-bromo-2-oxo-N-(4-phenylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-17-8-11-20-16(12-17)13-19(22(26)27-20)21(25)24-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNKGPUVCBKJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

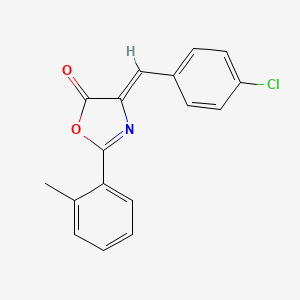

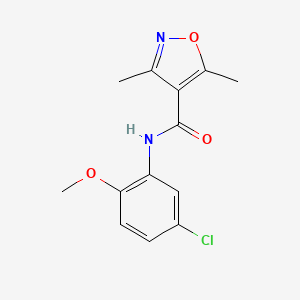
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)
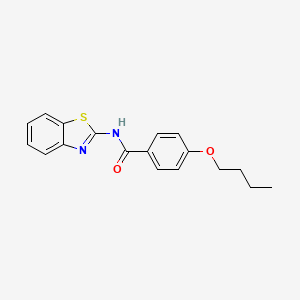
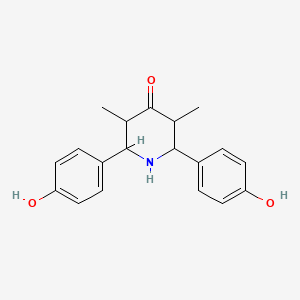
![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)
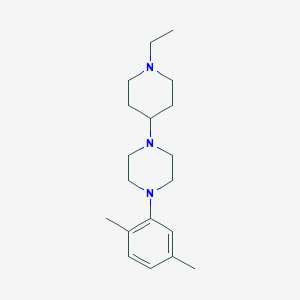
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)